molecular formula C19H26N2O2S B13376228 N-{3-[(1-adamantylcarbonyl)amino]propyl}-2-thiophenecarboxamide

N-{3-[(1-adamantylcarbonyl)amino]propyl}-2-thiophenecarboxamide

Cat. No.: B13376228
M. Wt: 346.5 g/mol
InChI Key: XOJONGDQUOSTHX-UHFFFAOYSA-N
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Description

N-{3-[(1-adamantylcarbonyl)amino]propyl}-2-thiophenecarboxamide is a synthetic compound that features a unique adamantyl group attached to a thiophene ring The adamantyl group is known for its stability and rigidity, which imparts unique properties to the compound

Properties

Molecular Formula

C19H26N2O2S

Molecular Weight

346.5 g/mol

IUPAC Name

N-[3-(adamantane-1-carbonylamino)propyl]thiophene-2-carboxamide

InChI

InChI=1S/C19H26N2O2S/c22-17(16-3-1-6-24-16)20-4-2-5-21-18(23)19-10-13-7-14(11-19)9-15(8-13)12-19/h1,3,6,13-15H,2,4-5,7-12H2,(H,20,22)(H,21,23)

InChI Key

XOJONGDQUOSTHX-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCCCNC(=O)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(1-adamantylcarbonyl)amino]propyl}-2-thiophenecarboxamide typically involves the reaction of 1-adamantylcarbonyl chloride with 3-aminopropyl-2-thiophenecarboxamide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

For industrial-scale production, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise reaction conditions, thereby enhancing the efficiency of the process. The raw materials used in the synthesis are readily available, making the industrial production of this compound feasible .

Chemical Reactions Analysis

Types of Reactions

N-{3-[(1-adamantylcarbonyl)amino]propyl}-2-thiophenecarboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{3-[(1-adamantylcarbonyl)amino]propyl}-2-thiophenecarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{3-[(1-adamantylcarbonyl)amino]propyl}-2-thiophenecarboxamide involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s ability to bind to hydrophobic pockets in proteins, thereby modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
  • N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)

Uniqueness

N-{3-[(1-adamantylcarbonyl)amino]propyl}-2-thiophenecarboxamide is unique due to the presence of both the adamantyl group and the thiophene ring. This combination imparts distinct physicochemical properties, such as enhanced stability and specific binding affinity to molecular targets, which are not observed in similar compounds .

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